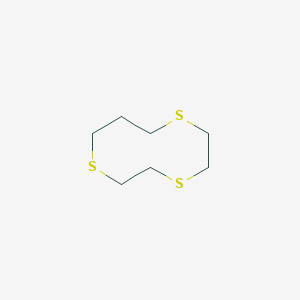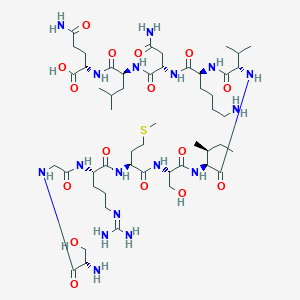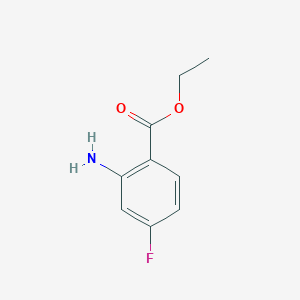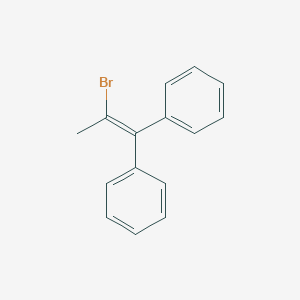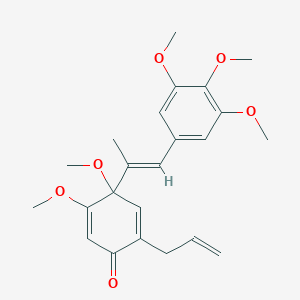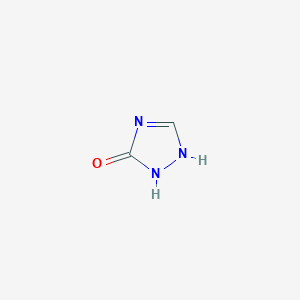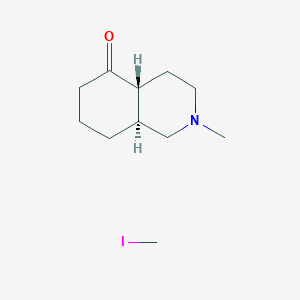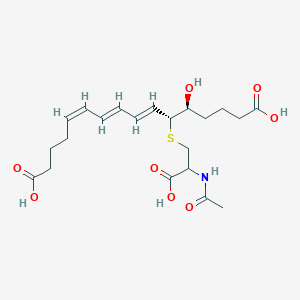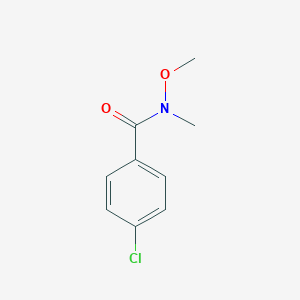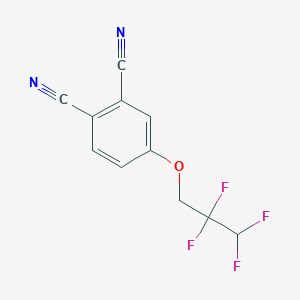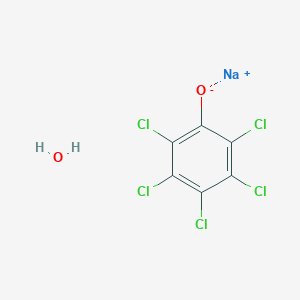
Pentachlorophenol sodium salt hydrate
Vue d'ensemble
Description
Pentachlorophenol sodium salt hydrate is a non-selective contact herbicide . It is also a defoliant and wood preservative before harvesting . It can be used to kill the intermediate host snails of schistosomiasis and prevent and control schistosomiasis .
Molecular Structure Analysis
The IUPAC name for Pentachlorophenol sodium salt hydrate is disodium mono (2,3,4,5,6-pentachlorophenolate) hydrate . The InChI code is 1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 .Physical And Chemical Properties Analysis
Pentachlorophenol sodium salt hydrate has a molecular weight of 329.32 . It is stored at temperatures between 28 C .Applications De Recherche Scientifique
Application in Fishery Products : Pentachlorophenol and its sodium salt are used in fishery products. Their toxicity, residue distribution, and the necessity of monitoring them in aquatic products are significant research areas. Extraction and detection methods for these compounds in fishery products have been explored and compared with other methods (Wu Guang-hong, 2012).
Various Industrial and Agricultural Applications : Pentachlorophenol and its sodium salt have been employed in industry and agriculture, including as fungicides, bactericides, and wood preservatives. They've been used in processing cellulosic products, starches, adhesives, and in food processing plants. Additionally, they have applications in mothproofing fabrics and controlling pests in construction and lumber industries (A. Bevenue & H. Beckman, 1967).
Destruction Using Glow Discharge Plasma Process : Research has been conducted on the destruction of pentachlorophenol using a glow discharge plasma process, which is significant for addressing environmental contamination (A. Sharma, G. B. Josephson, D. Camaioni, S. Goheen, 2000).
Effects on Experimental Animals : Studies have been conducted on the acute and chronic effects of pentachlorophenol and its sodium salt on animals, providing crucial insights into its toxicological profile (W. Deichmann, W. Machle, K. V. Kitzmiller, G. Thomas, 1942).
Poisoning in Newborn Infants : Pentachlorophenol poisoning, arising from its use in laundry products, has been a subject of investigation, highlighting its potential risks in medical settings (R. Armstrong, E. Eichner, D. Klein, W. Barthel, J. Bennett, V. Jønsson, H. Bruce, L. Loveless, 1969).
Extraction and Determination Methods : Research has been focused on developing methods for the extraction, separation, and determination of pentachlorophenol or its sodium salt in various mediums like softwoods and preservative solutions (A. Williams, 1971).
Detection in Aquatic Animal Tissues : The development of methods for non-derivative direct determination of pentachlorophenol and its sodium salt in aquatic animal tissues has been an area of study (Zou Shi-ping, 2011).
Health Risks and Environmental Impact : The toxicological effects of pentachlorophenol, including its sodium salt, on human health and the environment have been extensively studied (Irasema Castillo Morales & C. Pazos, 2016).
Biodegradation in a Membrane Bioreactor : The biodegradation of pentachlorophenol in a membrane bioreactor, indicating potential wastewater treatment applications, has been researched (C. Visvanathan, L. Thu, V. Jegatheesan, J. Anotai, 2005).
Use as a Molluscicide : The use and handling of sodium pentachlorophenate as a molluscicide and its associated dangers have been examined (Blair Dm, 1961).
Safety And Hazards
Pentachlorophenol sodium salt hydrate is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
sodium;2,3,4,5,6-pentachlorophenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O.Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h12H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRDHLOBRUQTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891399 | |
| Record name | Sodium pentachlorophenolate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorophenol sodium salt hydrate | |
CAS RN |
27735-64-4, 123333-54-0 | |
| Record name | Sodium pentachlorophenolate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentachlorophenol sodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



